molecular formula C16H17N3O2S B2549660 1-(3,4-dihydroquinolin-1(2H)-yl)-2-((4-hydroxy-6-methylpyrimidin-2-yl)thio)ethanone CAS No. 332383-04-7

1-(3,4-dihydroquinolin-1(2H)-yl)-2-((4-hydroxy-6-methylpyrimidin-2-yl)thio)ethanone

Cat. No.: B2549660
CAS No.: 332383-04-7
M. Wt: 315.39
InChI Key: AXQZYNCOBUMZNP-UHFFFAOYSA-N
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Description

1-(3,4-dihydroquinolin-1(2H)-yl)-2-((4-hydroxy-6-methylpyrimidin-2-yl)thio)ethanone is a useful research compound. Its molecular formula is C16H17N3O2S and its molecular weight is 315.39. The purity is usually 95%.
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Scientific Research Applications

Synthetic Chemistry and Antibacterial Activity

A novel series of substituted 1-(5-(2-tolyloxyquinoline-3-yl)-2-(pyridine-4-yl)-1,3,4-oxidiazol-3(2H)-yl)ethanones demonstrated potential antibacterial activity against various bacterial strains, suggesting the compound's relevance in developing new antibacterial agents (R. S. Joshi, P. Mandhane, Asha V. Chate, & C. Gill, 2011).

Density Functional Theory (DFT) Calculations and Electronic Structure

Research on dihydroquinazolinone derivatives, including DFT calculations and analysis of electronic structure, NBO, and NLO properties, provides a foundation for understanding the electronic and photophysical properties of complex molecules, which could be relevant for the compound (S. A. Halim & M. Ibrahim, 2017).

Antitumor Evaluation

The synthesis and antitumor evaluation of novel methylene-tethered tetrahydroquinolines highlight the therapeutic potential of quinoline derivatives in cancer treatment, suggesting a possible research direction for the compound of interest (E. H. A. Hanashalshahaby et al., 2019).

Photophysics Study

The study of dihydroquinazolinone derivatives' photophysical properties demonstrates the compound's potential applications in materials science, particularly in understanding solvent-dependent photophysical behaviors (M. Pannipara et al., 2017).

Properties

IUPAC Name

2-[2-(3,4-dihydro-2H-quinolin-1-yl)-2-oxoethyl]sulfanyl-4-methyl-1H-pyrimidin-6-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17N3O2S/c1-11-9-14(20)18-16(17-11)22-10-15(21)19-8-4-6-12-5-2-3-7-13(12)19/h2-3,5,7,9H,4,6,8,10H2,1H3,(H,17,18,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AXQZYNCOBUMZNP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=O)NC(=N1)SCC(=O)N2CCCC3=CC=CC=C32
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17N3O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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